molecular formula C11H23NSSi B590722 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) CAS No. 128950-57-2

2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)

Cat. No.: B590722
CAS No.: 128950-57-2
M. Wt: 229.457
InChI Key: UNGLJMZGBDJDEK-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is a chemical compound that features a pyridinethione core with a tert-butyl dimethylsilyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) typically involves the reaction of pyridinethione with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinethione ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used to replace the silyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted pyridinethione derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for sensitive functional groups.

    Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions with other biological molecules.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings that require sulfur-containing components.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets through its sulfur and silyl groups. These interactions can modulate the activity of enzymes, alter the properties of materials, or facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyldimethylsilyloxy)ethanol: A compound with a similar silyl group but different core structure.

    2-(tert-Butyldimethylsilyloxy)ethanamine: Another compound with a tert-butyl dimethylsilyl group attached to an ethanamine core.

Uniqueness

2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is unique due to its combination of a pyridinethione core and a silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

128950-57-2

Molecular Formula

C11H23NSSi

Molecular Weight

229.457

IUPAC Name

6-[tert-butyl(dimethyl)silyl]piperidine-2-thione

InChI

InChI=1S/C11H23NSSi/c1-11(2,3)14(4,5)10-8-6-7-9(13)12-10/h10H,6-8H2,1-5H3,(H,12,13)

InChI Key

UNGLJMZGBDJDEK-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)C1CCCC(=S)N1

Synonyms

2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)

Origin of Product

United States

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